molecular formula C51H110O4Ti B15179813 Trihexadecyloxyisopropoxytitanium CAS No. 65151-13-5

Trihexadecyloxyisopropoxytitanium

Cat. No.: B15179813
CAS No.: 65151-13-5
M. Wt: 835.3 g/mol
InChI Key: XCKGGRJZRSHASV-UHFFFAOYSA-N
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Description

Trihexadecyloxyisopropoxytitanium is a titanium-based organometallic compound It is characterized by its unique structure, which includes a titanium atom bonded to isopropoxy and trihexadecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trihexadecyloxyisopropoxytitanium typically involves the reaction of titanium tetrachloride with isopropanol and hexadecanol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:

TiCl4+C3H7OH+C16H33OHTi(OCH3CH2CH3)(OCH2C16H33)3+HCl\text{TiCl}_4 + \text{C}_3\text{H}_7\text{OH} + \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow \text{Ti(OCH}_3\text{CH}_2\text{CH}_3)(\text{OCH}_2\text{C}_{16}\text{H}_{33})_3 + \text{HCl} TiCl4​+C3​H7​OH+C16​H33​OH→Ti(OCH3​CH2​CH3​)(OCH2​C16​H33​)3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Trihexadecyloxyisopropoxytitanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The isopropoxy and trihexadecyloxy groups can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere.

    Substitution: Substitution reactions often involve the use of alcohols or amines as nucleophiles.

Major Products

    Oxidation: Titanium dioxide and various organic oxidation products.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New organometallic compounds with different ligands.

Scientific Research Applications

Trihexadecyloxyisopropoxytitanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with cellular components.

    Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of trihexadecyloxyisopropoxytitanium involves its interaction with various molecular targets. In catalysis, the titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Titanium isopropoxide: A simpler titanium alkoxide used in similar applications but lacks the long alkyl chains of trihexadecyloxyisopropoxytitanium.

    Titanium tetraisopropoxide: Another titanium alkoxide with four isopropoxy groups, used extensively in the synthesis of titanium dioxide nanoparticles.

    Titanium butoxide: Similar to titanium isopropoxide but with butoxy groups, used in the preparation of titanium-based materials.

Uniqueness

This compound is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial.

Properties

CAS No.

65151-13-5

Molecular Formula

C51H110O4Ti

Molecular Weight

835.3 g/mol

IUPAC Name

hexadecan-1-ol;propan-2-ol;titanium

InChI

InChI=1S/3C16H34O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3(2)4;/h3*17H,2-16H2,1H3;3-4H,1-2H3;

InChI Key

XCKGGRJZRSHASV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO.CC(C)O.[Ti]

Origin of Product

United States

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